Cas no 101932-03-0 (Cyclopentaneaceticacid, a-1-butenyl-a-hydroxy-, 1-methyl-4-piperidinylester, (Z)- (9CI))

Cyclopentaneaceticacid, a-1-butenyl-a-hydroxy-, 1-methyl-4-piperidinylester, (Z)- (9CI) structure
101932-03-0 structure
Product name:Cyclopentaneaceticacid, a-1-butenyl-a-hydroxy-, 1-methyl-4-piperidinylester, (Z)- (9CI)
CAS No:101932-03-0
MF:C17H29NO3
MW:295.417065382004
CID:204972
PubChem ID:5468174

Cyclopentaneaceticacid, a-1-butenyl-a-hydroxy-, 1-methyl-4-piperidinylester, (Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclopentaneaceticacid, a-1-butenyl-a-hydroxy-, 1-methyl-4-piperidinylester, (Z)- (9CI)
    • (1-methylpiperidin-4-yl) (Z)-2-cyclopentyl-2-hydroxyhex-3-enoate
    • Cyclopentaneglycolic acid, alpha-(1-butenyl)-, 1-methyl-4-piperidyl ester, (Z)-
    • 101932-03-0
    • NSC665745
    • 1-Methyl-4-piperidyl cyclopentyl(cis-1-butenyl)glycolate
    • NSC-665745
    • CHEMBL2004364
    • Inchi: InChI=1S/C17H29NO3/c1-3-4-11-17(20,14-7-5-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h4,11,14-15,20H,3,5-10,12-13H2,1-2H3/b11-4-
    • InChI Key: KZQMQKXFKZZRSP-WCIBSUBMSA-N
    • SMILES: CC/C=C\C(C1CCCC1)(O)C(OC1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 295.21487
  • Monoisotopic Mass: 295.214744
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.08
  • Boiling Point: 408°Cat760mmHg
  • Flash Point: 200.6°C
  • Refractive Index: 1.525
  • PSA: 49.77
  • LogP: 2.44920

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